(2-Methoxypyrimidin-5-yl)methanol (2-Methoxypyrimidin-5-yl)methanol
Brand Name: Vulcanchem
CAS No.: 1158735-09-1
VCID: VC2825211
InChI: InChI=1S/C6H8N2O2/c1-10-6-7-2-5(4-9)3-8-6/h2-3,9H,4H2,1H3
SMILES: COC1=NC=C(C=N1)CO
Molecular Formula: C6H8N2O2
Molecular Weight: 140.14 g/mol

(2-Methoxypyrimidin-5-yl)methanol

CAS No.: 1158735-09-1

Cat. No.: VC2825211

Molecular Formula: C6H8N2O2

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

(2-Methoxypyrimidin-5-yl)methanol - 1158735-09-1

Specification

CAS No. 1158735-09-1
Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
IUPAC Name (2-methoxypyrimidin-5-yl)methanol
Standard InChI InChI=1S/C6H8N2O2/c1-10-6-7-2-5(4-9)3-8-6/h2-3,9H,4H2,1H3
Standard InChI Key IODFRBRMTPERTB-UHFFFAOYSA-N
SMILES COC1=NC=C(C=N1)CO
Canonical SMILES COC1=NC=C(C=N1)CO

Introduction

Structural Identity and Basic Properties

(2-Methoxypyrimidin-5-yl)methanol is a pyrimidine derivative with a methoxy group at the 2-position and a hydroxymethyl group at the 5-position of the pyrimidine ring. This arrangement creates a molecule with both hydrogen bond donor and acceptor capabilities, making it valuable in various chemical applications.

Fundamental Molecular Information

The compound is characterized by the following properties:

PropertyValue
CAS Number1158735-09-1
Molecular FormulaC₆H₈N₂O₂
Molecular Weight140.14 g/mol
IUPAC Name(2-methoxypyrimidin-5-yl)methanol
Standard InChIInChI=1S/C6H8N2O2/c1-10-6-7-2-5(4-9)3-8-6/h2-3,9H,4H2,1H3
Standard InChIKeyIODFRBRMTPERTB-UHFFFAOYSA-N
SMILESCOC1=NC=C(C=N1)CO

The molecular structure features a six-membered pyrimidine heterocycle with two nitrogen atoms in the ring, complemented by the methoxy and hydroxymethyl functional groups that contribute to its chemical behavior and reactivity .

Physical and Chemical Properties

Physical Characteristics

(2-Methoxypyrimidin-5-yl)methanol typically appears as a white solid under standard conditions. Its relatively low molecular weight and specific functional groups contribute to a moderate polarity profile, influencing its solubility and interactions with other compounds.

Computed Physicochemical Properties

PropertyValueSignificance
XLogP3-AA-0.4Indicates slight hydrophilicity
Hydrogen Bond Donor Count1From the hydroxyl group
Hydrogen Bond Acceptor Count4From nitrogen atoms and oxygen atoms
Rotatable Bond Count2Limited conformational flexibility
Exact Mass140.058577502 DaUseful for mass spectrometry identification

These properties collectively suggest that (2-Methoxypyrimidin-5-yl)methanol possesses a balance of hydrophilic and lipophilic characteristics, with potential for hydrogen bonding interactions that may be relevant to its reactivity and biological interactions .

Synthesis Methods

Applications in Medicinal Chemistry Synthesis

In one reported synthesis pathway, (2-Methoxypyrimidin-5-yl)methanol was employed in a reaction with adamantan-1-ylamine to generate a compound with potential antiviral properties. The reaction reportedly yielded a white solid with approximately 30% efficiency, demonstrating its utility as a building block in medicinal chemistry .

Applications and Research Relevance

Pharmaceutical Research Applications

(2-Methoxypyrimidin-5-yl)methanol has demonstrated significant utility in pharmaceutical research, particularly in the development of compounds targeting specific biological mechanisms:

  • It has been utilized in the synthesis of compounds targeting the metabotropic glutamate receptor 2 (mGlu2), which is implicated in various central nervous system disorders .

  • The compound has been employed in developing potential inhibitors of the M2 proton channel of influenza viruses, including drug-resistant strains, suggesting applications in antiviral research .

  • It is classified as a "Protein Degrader Building Block," indicating its relevance to the emerging field of targeted protein degradation in drug discovery .

Related Compounds and Structural Analogs

Key Structural Analogs

Several compounds share structural similarities with (2-Methoxypyrimidin-5-yl)methanol, each with distinct properties and potential applications:

CompoundMolecular FormulaKey DifferenceNotable Properties
(2-Ethoxypyrimidin-5-yl)methanolC₇H₁₀N₂O₂Ethoxy group instead of methoxySimilar reactivity profile with increased lipophilicity
(4-Amino-2-methoxypyrimidin-5-yl)methanol (Bacimethrin)C₆H₉N₃O₂Additional amino group at 4-positionNatural product with antimicrobial properties
(5-Ethoxypyridin-2-yl)methanolC₈H₁₁NO₂Pyridine ring instead of pyrimidineDifferent electronic properties due to single nitrogen

The structural variations in these analogs result in different physicochemical properties and biological activities, highlighting the significance of specific functional group placement in heterocyclic compounds .

Bacimethrin: A Notable Related Compound

Bacimethrin, or (4-amino-2-methoxypyrimidin-5-yl)methanol, deserves special mention as a closely related analog. This compound has been reported in Streptomyces albus and possesses biological activity. With a molecular weight of 155.15 g/mol, it differs from (2-Methoxypyrimidin-5-yl)methanol only by the addition of an amino group at the 4-position of the pyrimidine ring. This seemingly minor structural difference results in significant changes to its biological properties and potential applications .

Current Research Directions and Future Perspectives

Pharmaceutical Research

Current research involving (2-Methoxypyrimidin-5-yl)methanol is predominantly focused on its utility as a synthetic building block in medicinal chemistry. Particularly notable is its application in developing compounds targeting:

  • The M2 proton channel of influenza viruses, including drug-resistant strains, suggesting potential in addressing viral resistance mechanisms in influenza treatment .

  • Metabotropic glutamate receptor 2 (mGlu2), which is implicated in various central nervous system disorders, indicating potential applications in neuropsychiatric treatment approaches .

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